(2-METHYLPROPYL)[(5-METHYLTHIOPHEN-2-YL)METHYL]AMINE
Description
Properties
IUPAC Name |
2-methyl-N-[(5-methylthiophen-2-yl)methyl]propan-1-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H17NS/c1-8(2)6-11-7-10-5-4-9(3)12-10/h4-5,8,11H,6-7H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WSQUNPHJIMWQDV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(S1)CNCC(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H17NS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
183.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Solvent-Free Alkylation for Secondary Amine Formation
A prominent method for synthesizing secondary amines involves solvent-free alkylation, as demonstrated in the production of olanzapine, an antipsychotic agent. In this approach, 4-amino-2-methyl-10H-thieno[2,3-b] benzodiazepine hydrochloride undergoes condensation with N-methylpiperazine at 110–125°C without solvents . This method eliminates solvent recovery costs and simplifies purification, making it industrially viable.
Applying this strategy to this compound, one could react (5-methylthiophen-2-yl)methylamine with 1-bromo-2-methylpropane under similar conditions. The absence of solvent forces reactive intermediates into close proximity, accelerating nucleophilic substitution. A base such as sodium tert-butoxide may facilitate deprotonation of the primary amine, enhancing its nucleophilicity. For instance, in the synthesis of 2-methyl-5-(1-methylpyrrolidin-2-yl)pyridine, sodium tert-butoxide enabled efficient coupling of methyl 6-methylnicotinate with vinylpyrrolidone in toluene .
Key Reaction Parameters
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Reagent Ratio : 1:4 (amine:alkylating agent by weight/volume)
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Catalyst : None required (inherent base activity)
This method’s scalability and environmental benefits align with green chemistry principles, though regioselectivity challenges may arise with polyfunctional substrates.
Mitsunobu Coupling for Ether-to-Amine Conversion
The Mitsunobu reaction, traditionally used for ether synthesis, can be adapted for amine preparation by coupling alcohols with amines under oxidative conditions. In diversity-oriented synthesis (DOS) strategies, Mitsunobu reactions have appended diversifying groups to macrocyclic scaffolds . For this compound:
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Substrate Preparation : Synthesize (5-methylthiophen-2-yl)methanol via reduction of the corresponding carboxylic acid or ester.
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Coupling : React with isobutylamine using diethyl azodicarboxylate (DEAD) and triphenylphosphine (PPh3) in THF.
Advantages and Limitations
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Stereochemistry : Retention of configuration at the alcohol carbon .
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Byproducts : Triphenylphosphine oxide necessitates chromatographic purification.
This method is ideal for stereospecific synthesis but less suitable for large-scale production due to reagent cost.
Comparative Analysis of Synthetic Routes
Solvent-free alkylation excels in scalability and purity, while reductive amination offers higher yields for lab-scale synthesis. Mitsunobu coupling remains niche due to cost but valuable for stereochemical control.
Chemical Reactions Analysis
Types of Reactions
(2-METHYLPROPYL)[(5-METHYLTHIOPHEN-2-YL)METHYL]AMINE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the reaction conditions.
Reduction: Reduction reactions can convert the compound into its corresponding thiol or amine derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the thiophene ring or the amine group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides, acyl chlorides, and sulfonyl chlorides.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiol and amine derivatives.
Substitution: Various substituted thiophene and amine compounds.
Scientific Research Applications
(2-METHYLPROPYL)[(5-METHYLTHIOPHEN-2-YL)METHYL]AMINE has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential biological activity, including antimicrobial and antifungal properties.
Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of (2-METHYLPROPYL)[(5-METHYLTHIOPHEN-2-YL)METHYL]AMINE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity. For example, it may inhibit the activity of certain enzymes involved in metabolic pathways or interact with receptors to alter cellular signaling processes. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Structural Analogs with Thiophene Moieties
- Benzyl-Thiophen-2-ylMethyl-Amine (CAS 148883-56-1)
- Compared to the target compound, the isobutyl group may improve lipophilicity, enhancing membrane permeability.
Alkylamine Derivatives
- Diisobutylamine (N,N-Bis(2-Methylpropyl)Amine, CAS 110-96-3)
- Higher basicity (pKa ~10.6) compared to primary amines due to electron-donating alkyl groups.
- Boiling point: ~139°C; volatile and flammable.
- Comparison :
- The target compound’s primary amine structure (if the thiophene-methyl group is bonded to nitrogen) would exhibit lower basicity than diisobutylamine.
- The thiophene moiety adds steric hindrance and reduces volatility, improving stability under storage .
Heterocyclic Compounds with 2-Methylpropyl Substituents
- 2-Methoxy-3-(2-Methylpropyl)Pyrazine
- Thiophene’s sulfur atom may confer greater oxidative stability than pyrazine’s nitrogen-rich ring.
- The target compound’s amine group could engage in hydrogen bonding, unlike the ether-linked 2-methylpropyl in pyrazine derivatives.
Physicochemical and Functional Properties
Table 1: Comparative Analysis of Key Compounds
Stability and Reactivity Considerations
- Storage Stability : The 2-methylpropyl group in pyrazine derivatives showed gradual degradation during storage, suggesting similar behavior in the target compound . However, the thiophene ring’s resistance to oxidation might enhance shelf-life compared to pyrazines.
- Reactivity : The primary amine in the target compound may undergo alkylation or acylation reactions, while the thiophene’s electron-rich system could participate in electrophilic substitution.
Biological Activity
The compound (2-Methylpropyl)[(5-methylthiophen-2-yl)methyl]amine is a member of the class of compounds known as substituted amines, which have garnered attention for their potential biological activities. This article provides a comprehensive overview of the biological activity associated with this compound, including its synthesis, mechanisms of action, and relevant case studies.
- Molecular Formula : CHNS
- Molecular Weight : 183.32 g/mol
- IUPAC Name : 2-methyl-N-[(5-methylthiophen-2-yl)methyl]propan-1-amine
- SMILES Notation : CC1=CC=C(S1)CNCC(C)C
Synthesis Methods
The synthesis of this compound typically involves several steps:
- Starting Materials : The reaction begins with commercially available 5-methylthiophen-2-ylmethyl chloride and 2-methylpropylamine.
- Reaction Conditions : The reaction is generally conducted in an organic solvent such as dichloromethane or toluene, with a base like sodium hydroxide to neutralize byproducts.
- Purification : The product is purified using standard techniques such as recrystallization or chromatography to obtain the desired compound with high purity.
Biological Activity Overview
The biological activity of this compound has been studied in various contexts, particularly its antimicrobial and cytotoxic properties.
Antimicrobial Activity
Recent studies have demonstrated that compounds similar to this compound exhibit significant antimicrobial properties. For example, derivatives containing the thiophene moiety have shown activity against common bacterial strains such as Pseudomonas aeruginosa and Escherichia coli with MIC values as low as 0.21 μM .
Cytotoxicity Studies
In vitro studies using cell lines such as HaCat and Balb/c 3T3 have assessed the cytotoxic effects of related compounds. The MTT assay results indicate that certain derivatives possess promising cytotoxic profiles, suggesting potential applications in cancer therapy .
The mechanism by which this compound exerts its biological effects is not fully elucidated. However, it is believed to interact with specific molecular targets, including:
- Enzymes : Binding to enzymes involved in bacterial cell wall synthesis.
- Receptors : Modulating receptor activity linked to cellular signaling pathways.
Case Studies and Research Findings
-
Study on Antimicrobial Properties :
Compound MIC (μM) Target 3g 0.21 DNA gyrase Ciprofloxacin Comparable DNA gyrase - Cytotoxicity Evaluation :
Q & A
Q. What are the recommended methods for synthesizing (2-METHYLPROPYL)[(5-METHYLTHIOPHEN-2-YL)METHYL]AMINE in laboratory settings?
The synthesis typically involves a reductive amination reaction between 5-methylthiophene-2-carbaldehyde and 2-methylpropylamine . Key steps include:
- Reaction conditions : Use a polar aprotic solvent (e.g., tetrahydrofuran) under inert atmosphere.
- Catalyst : Sodium cyanoborohydride (NaBH3CN) or hydrogen gas with a palladium catalyst for reduction.
- Purification : Column chromatography with silica gel (eluent: hexane/ethyl acetate gradient) to isolate the product. Optimization of temperature (40–60°C) and reaction time (12–24 hours) is critical for yields >70% .
Q. How can researchers confirm the structural identity and purity of this compound using spectroscopic and chromatographic techniques?
- X-ray crystallography : Resolve the crystal structure using SHELXL (via single-crystal XRD) to confirm stereochemistry and bond angles .
- NMR spectroscopy : Analyze - and -NMR spectra for characteristic peaks (e.g., thiophene protons at δ 6.5–7.0 ppm, methylpropyl signals at δ 0.8–1.2 ppm) .
- Mass spectrometry (MS) : Confirm molecular weight via ESI-MS (expected [M+H] ~224.4 g/mol) .
- HPLC : Assess purity (>95%) using a C18 column and UV detection at 254 nm .
Advanced Research Questions
Q. What strategies are employed to resolve contradictions in reported biological activities of this compound across different experimental models?
Discrepancies in biological activity (e.g., antiviral vs. neurotransmitter modulation) may arise from:
- Assay variability : Differences in cell lines (e.g., HEK293 vs. HeLa) or pathogen strains.
- Concentration thresholds : Dose-response curves should be standardized (e.g., IC50 values validated across ≥3 independent replicates).
- Structural analogs : Compare with derivatives (e.g., cyclopentyl(5-methylthiophen-2-yl)methanamine ) to isolate substituent effects .
- Mechanistic studies : Use RNA sequencing or proteomics to identify target pathways and validate hypotheses .
Q. What computational approaches are utilized to predict the reactivity and interaction mechanisms of this compound with biological targets?
- Molecular docking : Simulate binding to viral proteases or neurotransmitter receptors (e.g., serotonin 5-HT3) using AutoDock Vina or Schrödinger Suite .
- DFT calculations : Analyze electron density maps to predict nucleophilic sites (e.g., amine group reactivity) and redox potentials .
- MD simulations : Model solvation effects and conformational stability in lipid bilayers (e.g., GROMACS with CHARMM36 force field) .
- QSAR models : Coramine substituent effects (e.g., methylthiophene vs. furan) with bioactivity data to guide lead optimization .
Methodological Notes
- Data validation : Cross-reference crystallographic data (CIF files) with the Cambridge Structural Database and biological assays with PubChem bioactivity datasets .
- Controlled experiments : Include positive/negative controls (e.g., known kinase inhibitors for enzyme assays) and blinded analysis to mitigate bias .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
